4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid derivatives often involves multistep reactions, starting from readily available chemicals. A common approach includes the condensation of chloropyridine carboxylic acids with amidoximes to form oxadiazole cycles, further undergoing reactions like hydrazinolysis and ester formation. This method allows for the synthesis of diverse functionalized oxadiazole derivatives with good yields (Karpina et al., 2019). Additionally, various synthetic strategies emphasize the utility of oxadiazole moieties in constructing complex molecular architectures with significant biological activities, showcasing the versatility of these compounds in synthetic chemistry.
Scientific Research Applications
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- 1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .
- Synthetic methods allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .
- These methods are divided into three groups: two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases; one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases; diverse oxidative cyclizations .
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- A series of novel 1,2,4-oxadiazole-based derivatives were synthesized and evaluated for their potential anti-Alzheimer disease activity .
- The results revealed that compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b showed excellent inhibitory activity against acetylcholinesterase (AChE) with IC50 values in the range of 0.0158 to 0.121 μM .
- The newly synthesized compounds exhibited lower activity towards butyrylcholinesterase (BuChE) when compared to rivastigmine .
- Compounds 4b and 13b showed the most prominent inhibitory potential against BuChE with IC50 values of 11.50 and 15 μM, respectively .
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- Oxadiazoles have established themselves as potential high-energy core .
- Their derivatives have shown favorable oxygen balance and positive heat of formations .
- Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including energetic materials .
Future Directions
Oxadiazoles, including 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid, have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The future directions in this field could involve further refinement of oxadiazole as anti-infective agents and the design of new chemical entities with potential of anti-infective activity .
properties
IUPAC Name |
4-acetamido-1,2,5-oxadiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFOZUNRRFANMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylamino-furazan-3-carboxylic acid |
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